

(+)-Troparil CAS number and molecular formula

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Compound of Interest

Compound Name: Troparil, (+)-

Cat. No.: B219778

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An In-Depth Technical Guide to (-)-Troparil for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Troparil, a potent dopamine reuptake inhibitor. While the inquiry specified (+)-Troparil, the vast majority of available scientific literature and commercial availability pertains to the (-)-enantiomer, also known by its systematic IUPAC name methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate and the synonym (-)-2 β -Carbomethoxy-3 β -phenyltropane. Information regarding the (+)-enantiomer is not readily available. This document focuses on the well-characterized (-)-Troparil.

Core Compound Information

(-)-Troparil is a synthetic phenyltropane derivative that acts as a powerful and selective dopamine reuptake inhibitor (DRI).^[1] Developed in the 1970s as an analog of cocaine, its primary research applications are in the study of the dopamine transporter (DAT) and the neurobiology of stimulant drugs.^[2] Structurally, it is distinguished from cocaine by the absence of a benzoyl ester, which contributes to its longer duration of action and reduced cardiotoxicity.^[1]

Identifier	Value
CAS Number	50372-80-0[3][4]
Molecular Formula	C ₁₆ H ₂₁ NO ₂ [3][4]
Molecular Weight	259.34 g/mol [3][4]
IUPAC Name	methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate[3][4]
Synonyms	(-)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, β-CPT[2][1]

Quantitative Pharmacological Data

(-)-Troparil exhibits a high affinity for the dopamine transporter, with significantly greater potency than cocaine. Its selectivity for the dopamine transporter over other monoamine transporters is a key feature of its pharmacological profile.

Parameter	Value	Species/Assay Condition
DAT Affinity (K _i)	49.8 ± 2.2 nM[3]	Not specified
DAT Dissociation Constant (K ^d)	0.14 ± 0.01 nM (high-affinity component)[4]	Not specified
DAT vs SERT Selectivity	85-fold greater selectivity for DAT over SERT[3]	Not specified
Cocaine DAT Affinity (K _i)	241 ± 18 nM[3]	For comparison
Cocaine DAT vs SERT Selectivity	10-fold selectivity for DAT over SERT[3]	For comparison

Experimental Protocols and Methodologies

Synthesis of (-)-Troparil

The synthesis of (-)-Troparil is a multi-step process that requires careful control of reaction conditions.[3][5]

- **Preparation of the Grignard Reagent:** Phenylmagnesium bromide is prepared from the reaction of phenyl bromide with magnesium in an anhydrous ether solvent.
- **Grignard Reaction:** The prepared phenylmagnesium bromide is then reacted with methylecgonidine under strictly anhydrous conditions. This step forms the crucial carbon-carbon bond between the phenyl group and the tropane ring.[3]
- **Workup and Purification:** The reaction mixture is quenched with water, followed by extraction of the crude product into an organic solvent. Purification is typically achieved through techniques such as column chromatography or recrystallization to yield pure (-)-Troparil.[3]

Dopamine Transporter (DAT) Binding Assay

This in vitro assay is used to determine the binding affinity of (-)-Troparil for the dopamine transporter.

- **Cell Culture:** A stable cell line expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, is cultured to a suitable confluency.
- **Radioligand Binding:** Cell membranes are incubated with a radiolabeled ligand that binds to DAT, such as [^3H]WIN 35,428 or [^3H]dopamine.
- **Competitive Binding:** The assay is performed in the presence of varying concentrations of (-)-Troparil to determine its ability to displace the radioligand.
- **Detection and Analysis:** The amount of bound radioactivity is measured using a scintillation counter. The data is then analyzed to calculate the inhibition constant (K_i) of (-)-Troparil, which is a measure of its binding affinity.

In Vivo Microdialysis for Measuring Extracellular Dopamine

In vivo microdialysis is a technique used to measure neurotransmitter levels in the brain of a freely moving animal.

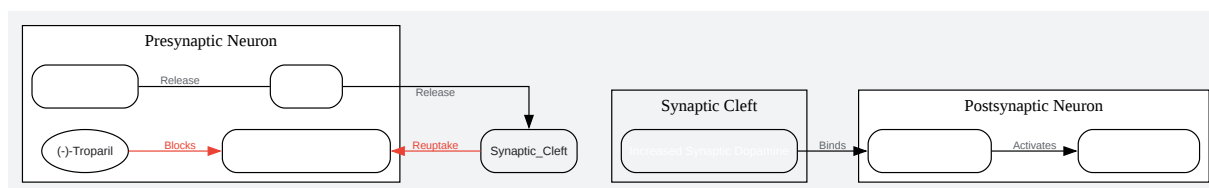
- **Surgical Implantation of Microdialysis Probe:** A microdialysis probe is stereotactically implanted into a specific brain region of interest, such as the striatum or nucleus accumbens,

of an anesthetized animal (e.g., a rat).

- **Perfusion:** The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).^[6]
- **Dialysate Collection:** Extracellular molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate). Samples are collected at regular intervals (e.g., every 20 minutes).^[6]
- **Drug Administration:** (-)-Troparil is administered to the animal (e.g., via intraperitoneal injection) to observe its effect on dopamine levels.
- **Analysis:** The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Visualizations

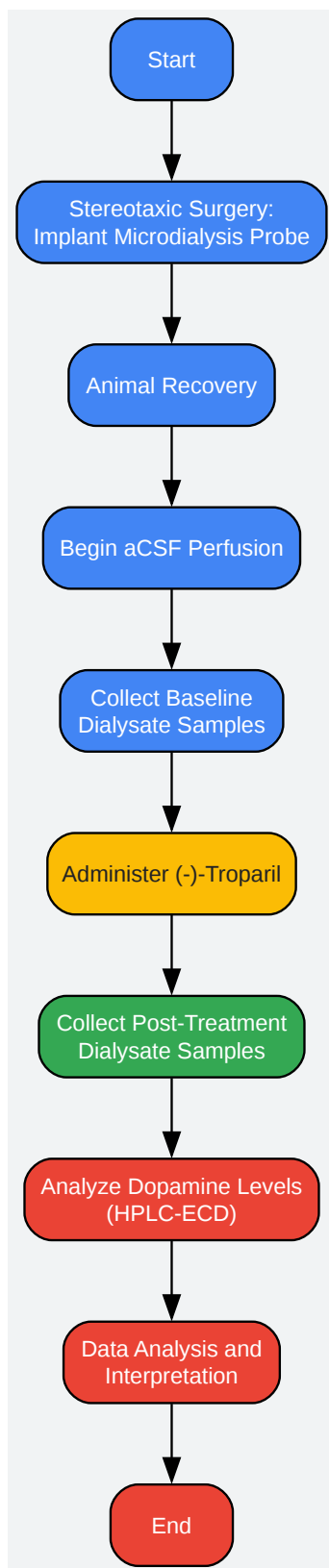
Mechanism of Action of (-)-Troparil



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Caption: Mechanism of action of (-)-Troparil at the dopaminergic synapse.

Experimental Workflow for In Vivo Microdialysis



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Caption: Workflow for an in vivo microdialysis experiment with (-)-Troparil.

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